2-Benzyl-4-chloro-1-methylbenzene
Description
2-Benzyl-4-chloro-1-methylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a benzyl group at position 2, a chlorine atom at position 4, and a methyl group at position 1. Its molecular formula is C₁₄H₁₃Cl, with a molecular mass of 216.71 g/mol.
Properties
CAS No. |
55676-84-1 |
|---|---|
Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
2-benzyl-4-chloro-1-methylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-11-7-8-14(15)10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
InChI Key |
DEZUVEBPTFTMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chloro-1-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 4-chlorotoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination of toluene followed by a Friedel-Crafts alkylation. The chlorination step introduces the chlorine atom at the desired position on the benzene ring, and the subsequent alkylation step attaches the benzyl group.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chloro-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The benzyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 2-methyl-4-chlorotoluene.
Scientific Research Applications
2-Benzyl-4-chloro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chloro-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and benzyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared substituents (chloro, methyl, or alkoxy groups) or structural motifs (alkyl/aryl substitutions):
2-Chloro-1-methoxy-4-methylbenzene ()
- Molecular formula : C₈H₈ClO
- Molecular mass : 155.60 g/mol
- Substituents : Chlorine (position 2), methoxy (position 1), methyl (position 4).
- Key differences: The methoxy group increases polarity compared to the benzyl group in the target compound, likely enhancing solubility in polar solvents.
1-Ethyl-4-methoxy-2-methylbenzene ()
- Molecular formula : C₁₀H₁₄O
- Molecular mass : 150.22 g/mol
- Substituents : Ethyl (position 1), methoxy (position 4), methyl (position 2).
- Key differences : The ethyl and methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound. This difference would alter electronic properties (e.g., Hammett σ values) and reactivity toward electrophiles .
1-Chloro-4-methylbenzene (para-Chlorotoluene) ()
- Molecular formula : C₇H₇Cl
- Molecular mass : 126.58 g/mol
- Substituents : Chlorine (position 1), methyl (position 4).
- Key differences : The lack of a benzyl group simplifies the structure, reducing steric effects and molecular weight. Para-chlorotoluene is a common industrial solvent, whereas the benzyl group in the target compound may confer utility in pharmaceutical intermediates .
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene ()
- Molecular formula : C₁₁H₁₂BrClO
- Molecular mass : 275.57 g/mol
- Substituents : Bromomethyl (position 2), chlorine (position 4), cyclopropylmethoxy (position 1).
- Key differences : The bromomethyl group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions. The cyclopropylmethoxy group introduces conformational strain, unlike the planar benzyl group in the target compound .
Data Table: Comparative Structural and Molecular Properties
Research Findings and Functional Implications
Steric Effects : The benzyl group in this compound imposes significant steric hindrance, which may slow reaction kinetics in substitution reactions compared to smaller analogs like para-chlorotoluene .
Electronic Effects : The chlorine atom’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic attacks to specific positions. This contrasts with methoxy or ethyl-substituted analogs, where electron-donating groups activate the ring .
Applications : While para-chlorotoluene is widely used as a solvent, bulkier derivatives like the target compound are more likely to serve as intermediates in agrochemical or pharmaceutical synthesis due to their stability and tunable reactivity .
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